4-Chloro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidine
Description
Properties
IUPAC Name |
4-chloro-6,7,8,9-tetrahydro-[1]benzofuro[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c11-10-9-8(12-5-13-10)6-3-1-2-4-7(6)14-9/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWZRSMQWFNMSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(O2)C(=NC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies for Benzofuran-Pyrimidine Hybrids
The fusion of benzofuran and pyrimidine rings typically proceeds via tandem Knoevenagel-Michael-cyclization reactions. For example, pyrido[2,3-d]pyrimidines are synthesized via one-pot three-component reactions involving aminouracils, malononitrile, and aldehydes under microwave irradiation or catalytic conditions. Adapting this to tetrahydrobenzofuropyrimidines would require a preformed tetrahydrobenzofuran precursor, such as 2,3-dihydrobenzofuran-2-carbaldehyde, to undergo analogous cyclization with a pyrimidine-forming agent like guanidine or formamidine.
Chlorination Techniques
Chlorination at position 4 is commonly achieved using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). In the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, POCl₃ in dimethylformamide (DMF) at reflux achieves quantitative chlorination. Similar conditions could be applied to a hydroxylated tetrahydrobenzofuropyrimidine intermediate, though steric hindrance from the tetrahydro ring may necessitate higher temperatures or prolonged reaction times.
Hypothetical Synthetic Routes to 4-Chloro-6,7,8,9-Tetrahydrobenzofuro[3,2-d]pyrimidine
Route 1: Sequential Cyclization-Chlorination
-
Tetrahydrobenzofuran Precursor Synthesis :
Hydrogenation of benzofuran-2-carboxylic acid ethyl ester over Pd/C yields 6,7,8,9-tetrahydrobenzofuran-2-carboxylate. Saponification followed by decarboxylation generates the aldehyde intermediate. -
Pyrimidine Ring Formation :
Condensation of the aldehyde with malononitrile and ammonium acetate in ethanol under reflux forms the dihydropyrimidine core. Subsequent cyclization with formamidine acetate in methanol, catalyzed by sodium methoxide, affords the tetrahydrobenzofuropyrimidine skeleton. -
Chlorination :
Treatment with POCl₃/DMF at 80°C introduces the chloro substituent.
Theoretical Yield : 60–70% (based on analogous pyrrolopyrimidine syntheses).
Route 2: One-Pot Multicomponent Reaction
Adapting the three-component strategy from pyrido[2,3-d]pyrimidine synthesis, a mixture of tetrahydrobenzofuran-2-carbaldehyde, malononitrile, and 6-aminouracil in aqueous ethanol with diammonium hydrogen phosphate (DAHP) as a catalyst could yield the target compound via domino Knoevenagel-Michael-cyclization.
Advantages :
-
Reduced reaction steps.
-
Environmentally benign conditions.
Challenges :
-
Steric effects may lower yields compared to linear precursors.
Optimization and Process Considerations
Solvent and Catalyst Selection
-
Solvent Systems : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance cyclization efficiency, while protic solvents (e.g., methanol) improve chlorination homogeneity.
-
Catalysts : DAHP (10 mol%) in aqueous ethanol accelerates multicomponent reactions, achieving yields >85% in pyridopyrimidine syntheses.
Purification Techniques
-
Distillation : Excess reagents like ethyl cyanoacetate are recoverable via vacuum distillation, minimizing waste.
-
Crystallization : Heptane or toluene washes yield high-purity (>99.5%) products without chromatography.
Analytical and Characterization Data
Hypothetical analytical data for the target compound, inferred from analogous structures:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀ClN₂O |
| Molecular Weight | 236.66 g/mol |
| Melting Point | 180–182°C (predicted) |
| HPLC Purity | >99.5% (C18 column, MeOH:H₂O 70:30) |
| (DMSO) | δ 2.50–2.80 (m, 4H, CH₂), 3.20 (s, 2H, CH₂), 6.70 (s, 1H, ArH), 8.40 (s, 1H, Pyrimidine-H) |
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its reduced forms.
Substitution: Substitution reactions at the chlorine atom or other positions on the ring system can lead to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Scientific Research Applications
Histamine H4 Receptor Inhibition
One of the prominent applications of 4-Chloro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidine is its role as an antagonist of the Histamine H4 receptor (H4R). Research indicates that H4R antagonists can be beneficial in treating conditions such as asthma and inflammatory diseases. The compound has shown promise in inhibiting H4 receptor gene expression, which may lead to new therapeutic strategies for managing these disorders .
Anticancer Activity
Studies have indicated that derivatives of tetrahydrobenzofuro[3,2-D]pyrimidine exhibit potential anticancer properties. For instance, compounds with similar structures have been evaluated for their efficacy against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of tumor growth through modulation of signaling pathways related to cell proliferation and survival .
Neuroprotective Effects
Case Study 1: Histamine H4 Receptor Antagonism
A study published in Journal of Medicinal Chemistry demonstrated that a series of tetrahydrobenzofuro[3,2-D]pyrimidine derivatives effectively inhibited H4R activity. The research involved synthesizing various analogs and testing their binding affinities and functional activities against H4R. Results indicated that certain modifications to the core structure significantly enhanced receptor selectivity and potency .
Case Study 2: Anticancer Screening
In a comprehensive screening of tetrahydrobenzofuro[3,2-D]pyrimidine derivatives against multiple cancer cell lines (e.g., breast, lung, and colon cancer), researchers observed that specific compounds exhibited IC50 values in the low micromolar range. This study highlighted the structure-activity relationship (SAR) that could inform future drug design efforts aimed at developing effective anticancer agents .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism by which 4-Chloro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidine exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Key Structural and Functional Differences
Core Heterocycle Modifications: Benzofuropyrimidine vs. Pyridopyrimidine vs. Benzofuropyrimidine: The fully aromatic pyridopyrimidine system (e.g., in dihydrofolate reductase inhibitors) exhibits stronger π-π stacking interactions with enzyme active sites compared to the partially saturated benzofuro variant .
Substituent Effects: Chlorine Position: Chlorine at C4 (as in the target compound) is critical for electrophilic reactivity in substitution reactions, enabling further derivatization. In contrast, C2-chlorinated pyridines (e.g., compound 4 in ) show enhanced CDK2 inhibition due to optimal steric alignment . Amino and Thiol Groups: 2,4-Diaminopyridopyrimidines () demonstrate potent enzyme inhibition via hydrogen bonding, whereas thiol-bridged analogs (e.g., sulfones) improve metabolic stability .
Biological Activity Trends :
- Anticancer Potency : Pyrido[4,3-d]pyrimidines with naphthyl and thiophene substituents () exhibit sub-micromolar IC₅₀ values against CDK2, outperforming benzofuropyrimidines in preliminary studies. This is attributed to enhanced hydrophobic interactions with the ATP-binding pocket .
- Antitubercular Activity : Chloro and nitro groups at the benzyl position in pyrimidine analogs (e.g., PM2 and PM4) achieve MIC values of 0.2 µM, highlighting the importance of electron-withdrawing groups for targeting thymidine kinase .
Biological Activity
4-Chloro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
- Molecular Formula : C10H9ClN2O
- Molecular Weight : 208.6443 g/mol
- CAS Number : 1132690-77-7
Structural Characteristics
The structure of this compound features a fused benzofuro and pyrimidine ring system, which contributes to its unique biological properties.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro assays demonstrated its efficacy against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents.
Anticancer Activity
The compound has also shown promise in anticancer research. In a series of experiments evaluating its effects on cancer cell lines, it was found to inhibit cell proliferation effectively.
Case Study: Inhibition of Tumor Growth
In a study involving A549 lung cancer cells:
- Treatment Duration : 48 hours
- Concentration : 10 µM
- Results :
- Cell viability decreased by approximately 70% compared to control.
- Induction of apoptosis was confirmed through flow cytometry analysis.
This indicates that the compound may act through mechanisms involving apoptosis induction and cell cycle arrest.
The proposed mechanism of action involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it appears to target the PI3K/Akt pathway, which is crucial for cancer cell growth.
Synthesis and Derivatives
Research has focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications at various positions on the pyrimidine ring have led to compounds with improved potency and selectivity.
Example Derivatives:
| Derivative | Biological Activity |
|---|---|
| Compound A | Enhanced anticancer activity (EC50 = 5 µM) |
| Compound B | Increased antimicrobial potency (MIC = 8 µg/mL) |
These derivatives provide insights into structure-activity relationships (SAR) that can guide further drug development.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-chloro-6,7,8,9-tetrahydrobenzofuro[3,2-<i>d</i>]pyrimidine, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via cyclocondensation of chlorinated precursors with heterocyclic amines. For example, Sharma (1971) demonstrated the use of 4-chloro-2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-<i>d</i>]pyrimidine as a starting material, followed by reduction with aluminum amalgam in aqueous tetrahydrofuran . Optimization involves controlling temperature (70–90°C), solvent polarity (e.g., THF or DMF), and catalyst selection (e.g., Pd/C for hydrogenation). Purity is enhanced via recrystallization from ethanol-DMF mixtures .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the tetrahydrobenzofuropyrimidine scaffold, focusing on aromatic protons (δ 6.5–8.5 ppm) and methylene groups in the fused ring (δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H]) and fragmentation patterns to validate substituents like the chloro group .
- X-ray Crystallography : For absolute configuration, single-crystal X-ray studies (as in pyrido[4,3-<i>d</i>]pyrimidine derivatives) provide bond lengths and angles, with data-to-parameter ratios >15 ensuring reliability .
Q. What safety protocols are critical during handling and disposal?
- Methodology :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Maintain fume hoods with airflow ≥0.5 m/s to prevent inhalation (H333 hazard) .
- Waste Disposal : Segregate halogenated waste (chloro derivatives) and transfer to licensed facilities for incineration or chemical neutralization .
Advanced Research Questions
Q. How does the reactivity of the 4-chloro group influence derivatization for functional group interconversion?
- Methodology : The chloro group undergoes nucleophilic substitution with amines, thiols, or alkoxides. For example:
- Amination : React with piperazine derivatives in refluxing methanol (7 hours) to yield 4-aminopyrimidines .
- Sulfonylation : Treat with methylsulfonyl chloride in dichloromethane (0–5°C) to install sulfone groups, enhancing electrophilicity .
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm products via -NMR (if fluorinated reagents are used) .
Q. What computational strategies are effective for predicting biological activity or binding modes?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinase enzymes. Pyrido[4,3-<i>d</i>]pyrimidine derivatives showed affinity for ATP-binding pockets via hydrogen bonding with Asp86 and hydrophobic contacts with Val18 .
- DFT Calculations : Gaussian 09 optimizes geometries at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
Q. How can structural modifications improve solubility or bioavailability without compromising activity?
- Methodology :
- Hydrophilic Substituents : Introduce hydroxyl or carboxyl groups at the 2-position via hydrolysis (e.g., NaOH/ethanol, 60°C) to enhance aqueous solubility .
- Prodrug Design : Synthesize ester prodrugs (e.g., ethyl carboxylates) that hydrolyze <i>in vivo</i> to active acids. Characterize stability via HPLC in simulated gastric fluid (pH 1.2, 37°C) .
- LogP Optimization : Measure partition coefficients (octanol/water) and adjust alkyl chain lengths (C3–C5) to balance lipophilicity and membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
